3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide
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Overview
Description
CCX777 is a partial agonist of ACKR3 (also known as CXCR7).
Scientific Research Applications
Serotonin-3 (5-HT3) Receptor Antagonists
A study by Harada et al. (1995) involved the synthesis and evaluation of various benzamide derivatives, including compounds with 1,4-diazepine rings, for their serotonin-3 (5-HT3) receptor antagonistic activity. These compounds, including 4-amino-5-chloro-N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)-2-ethoxybenzamide, demonstrated potent 5-HT3 receptor antagonistic activity without 5-HT4 receptor binding affinity (Harada, Morie, Hirokawa, Yoshida, & Kato, 1995).
Anticonvulsant Properties
Kamiński et al. (2015) synthesized a library of compounds as potential new hybrid anticonvulsant agents, combining chemical fragments of well-known antiepileptic drugs. Some of these compounds showed broad-spectrum activity across various preclinical seizure models and displayed a better safety profile than clinically relevant antiepileptic drugs (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).
Anticancer and Antioxidant Activities
Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and evaluated their antioxidant and anticancer activities. Some of these compounds exhibited significant activity against human glioblastoma and triple-negative breast cancer cell lines, showing potential as anticancer agents (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Psychotropic, Anti-Inflammatory, and Cytotoxic Properties
Zablotskaya et al. (2013) developed N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives and evaluated their psychotropic, anti-inflammatory, and cytotoxic activities. These compounds displayed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action (Zablotskaya, Segal, Geronikaki, Eremkina, Belyakov, Petrova, Shestakova, Zvejniece, & Nikolajeva, 2013).
Synthesis of Pyrrolo[1,2-a]quinoxalines
Kim et al. (1990) investigated the synthesis of pyrrolo[1,2-a]quinoxalines, which are important intermediates in the creation of biologically active compounds, through 1,3-dipolar cycloaddition reactions. These compounds have potential implications in various biological and medicinal chemistry applications (Kim, Kurasawa, Yoshii, Masuyama, Takada, & Okamoto, 1990).
properties
CAS RN |
1226686-36-7 |
---|---|
Product Name |
3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide |
Molecular Formula |
C31H43N7O3S |
Molecular Weight |
593.79 |
IUPAC Name |
3-[4-(7-Methoxy-quinolin-8-yl)-[1,4]diazepan-1-yl]-3-(2-morpholin-4-yl-thiazol-4-yl)-N-(2-pyrrolidin-1-yl-ethyl)-propionamide |
InChI |
InChI=1S/C31H43N7O3S/c1-40-27-8-7-24-6-4-9-33-29(24)30(27)37-14-5-13-36(16-17-37)26(22-28(39)32-10-15-35-11-2-3-12-35)25-23-42-31(34-25)38-18-20-41-21-19-38/h4,6-9,23,26H,2-3,5,10-22H2,1H3,(H,32,39) |
InChI Key |
PUPJAMOHYJWOKK-UHFFFAOYSA-N |
SMILES |
O=C(NCCN1CCCC1)CC(N2CCN(C3=C4N=CC=CC4=CC=C3OC)CCC2)C5=CSC(N6CCOCC6)=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CCX777; CCX-777; CCX 777; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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